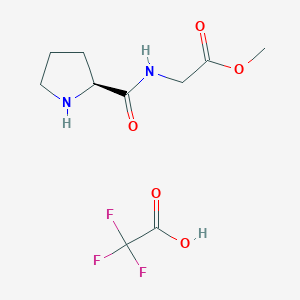

Pro-gly-ome tfa

Übersicht

Beschreibung

Pro-gly-ome tfa, also known as Prolyl-glycine methyl ester trifluoroacetate, is a synthetic peptide derivative. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its trifluoroacetate (TFA) group, which is often used to protect amino acids during peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pro-gly-ome tfa is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis begins with the attachment of the first amino acid to the resin, followed by the addition of subsequent amino acids using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The protecting groups, such as the t-butoxycarbonyl (Boc) group, are removed using trifluoroacetic acid (TFA) to expose the reactive amine groups for further coupling .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Pro-gly-ome tfa undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds in peptides containing cysteine residues.

Reduction: Reduction reactions can be used to break disulfide bonds, converting them back to thiol groups.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the peptide bond.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include modified peptides with altered functional groups, such as disulfide-linked peptides or peptides with substituted side chains .

Wissenschaftliche Forschungsanwendungen

Pro-gly-ome tfa has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.

Biology: The compound is used in the development of peptide-based drugs and as a tool for studying protein-protein interactions.

Medicine: this compound is involved in the design of therapeutic peptides for the treatment of various diseases, including cancer and infectious diseases.

Industry: It is used in the production of peptide-based materials and as a component in diagnostic assays

Wirkmechanismus

The mechanism of action of Pro-gly-ome tfa involves its role as a building block in peptide synthesis. The trifluoroacetate group protects the amino acids during the synthesis process, preventing unwanted side reactions. Once the peptide chain is fully assembled, the TFA group is removed to yield the final peptide product. The compound’s molecular targets and pathways are primarily related to its interactions with other amino acids and peptides during the synthesis process .

Vergleich Mit ähnlichen Verbindungen

Pro-gly-ome tfa can be compared with other similar compounds, such as:

Fmoc-Gly-OMe: Another peptide derivative used in solid-phase peptide synthesis, but with a different protecting group (Fmoc instead of TFA).

N-TFA-Glycyl: A similar compound with a trifluoroacetate group, used in peptide synthesis but with different amino acid sequences.

Fmoc-Pro-OMe: Similar to this compound but with an Fmoc protecting group instead of TFA .

These compounds share similar applications in peptide synthesis but differ in their protecting groups and specific amino acid sequences, highlighting the versatility and specificity of this compound in various research applications.

Biologische Aktivität

Pro-Gly-Ome TFA, a synthetic cyclic peptide, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, cytotoxic, and anthelmintic properties.

Synthesis and Characterization

This compound is synthesized through a series of chemical reactions involving the coupling of amino acids. The synthesis typically employs methods such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The characterization of the synthesized compound is confirmed through various analytical techniques, including:

- Mass Spectrometry (MS) : Used to determine molecular weight and structural information.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and conformation.

- Infrared Spectroscopy (IR) : Assists in identifying functional groups present in the compound.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting microbial growth.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 10 |

| Staphylococcus aureus | 12 |

| Pseudomonas aeruginosa | 15 |

| Escherichia coli | 20 |

| Candida albicans | 18 |

| Aspergillus niger | 25 |

The results suggest that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .

Cytotoxic Activity

Cytotoxicity studies have demonstrated that this compound possesses potent effects against cancer cell lines. The compound showed high cytotoxicity against Dalton's Lymphoma Ascites (DLA) and Ehrlich's Ascites Carcinoma (EAC) with calculated CTC50 values:

| Cell Line | CTC50 (µM) |

|---|---|

| Dalton's Lymphoma Ascites | 7.54 |

| Ehrlich's Ascites Carcinoma | 13.56 |

These findings indicate a promising potential for this compound as an anticancer agent, warranting further investigation into its mechanisms of action .

Anthelmintic Activity

The anthelmintic efficacy of this compound was assessed using earthworm species as test organisms. The compound displayed moderate activity at a concentration of 2 mg/mL, demonstrating its potential for use in treating parasitic infections.

| Earthworm Species | Activity Level |

|---|---|

| Eudrilus species | Moderate |

| Megascoplex konkanensis | Moderate |

| Pontoscotex corethruses | Moderate |

This aspect highlights the versatility of this compound beyond microbial and cancer cell targets .

Case Studies

Several studies have reported on the biological activities of cyclic peptides similar to this compound. For instance, a study on a related cyclic peptide showed significant antibacterial and antifungal properties, reinforcing the potential therapeutic applications of such compounds . Another investigation highlighted the cytotoxic effects against various cancer cell lines, which aligns with the findings for this compound .

Eigenschaften

IUPAC Name |

methyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.C2HF3O2/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3,(H,10,12);(H,6,7)/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLSRQCKLLGODS-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1CCCN1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CNC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.